molecular formula C18H21NO4 B1220780 Buphanidrine

Buphanidrine

Cat. No.: B1220780
M. Wt: 315.4 g/mol
InChI Key: RNEXSBPDDRJJIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Context within Amaryllidaceae Alkaloid Research

The Amaryllidaceae family is a significant source of unique isoquinoline (B145761) alkaloids, with over 600 different compounds identified to date. researchgate.netmdpi.com These alkaloids are broadly categorized into several structural types, including the crinine (B1220781), lycorine, and galanthamine (B1674398) types, each exhibiting a range of biological activities. frontiersin.org

Buphanidrine (B75530) belongs to the crinine class of Amaryllidaceae alkaloids, which are characterized by a specific carbon skeleton. researchgate.net Research into Amaryllidaceae alkaloids has been spurred by the discovery of compounds like galanthamine, which is used in the management of Alzheimer's disease. mdpi.comup.ac.za This has led to broader investigations into other alkaloids from this family, including this compound, to explore their potential therapeutic applications. mdpi.com

The study of this compound and its fellow crinane alkaloids contributes to the understanding of the biosynthetic pathways within the Amaryllidaceae family. mdpi.com It is believed that these alkaloids are derived from a common precursor, O-methylnorbelladine, through various enzymatic reactions. mdpi.com Specifically, this compound's biosynthesis is thought to involve the methylation and methoxylation of other crinine-type alkaloids like buphanisine and powelline (B1200901). mdpi.com

Historical Trajectory of this compound Investigation

The investigation of this compound is intertwined with the broader history of phytochemical studies on plants from the Amaryllidaceae family, particularly those from the Boophone genus. researchgate.net Early research focused on the isolation and structural elucidation of alkaloids from these plants, which have a long history of use in traditional medicine in Southern Africa. researchgate.netnih.gov

Initial studies led to the identification of this compound alongside other related alkaloids such as buphanamine, buphanisine, and crinine from Boophone disticha. researchgate.net The structural details of this compound were determined using techniques like high-field 2D NMR and mass spectroscopy. nih.gov

More recent research has shifted towards understanding the biological activities of this compound. Studies have explored its potential as an antibacterial agent and its affinity for the serotonin (B10506) transporter (SERT), suggesting possible applications in neuroscience. frontiersin.orgnih.gov The total synthesis of (±)-Buphanidrine has also been achieved, providing a means to produce the compound for further pharmacological investigation. nih.govacs.org

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₁₈H₂₁NO₄ ru.ac.zawikidata.org
Molecular Weight 315.36 g/mol ru.ac.za
CAS Number 1162-10-3 ru.ac.za
Melting Point 88-89 °C lookchem.com
Boiling Point 455.7 °C at 760 mmHg lookchem.com
Density 1.33 g/cm³ lookchem.com
Appearance Not specified in provided results

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H21NO4

Molecular Weight

315.4 g/mol

IUPAC Name

9,15-dimethoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraene

InChI

InChI=1S/C18H21NO4/c1-20-11-3-4-18-5-6-19(15(18)7-11)9-12-13(18)8-14-17(16(12)21-2)23-10-22-14/h3-4,8,11,15H,5-7,9-10H2,1-2H3

InChI Key

RNEXSBPDDRJJIY-UHFFFAOYSA-N

SMILES

COC1CC2C3(CCN2CC4=C(C5=C(C=C43)OCO5)OC)C=C1

Canonical SMILES

COC1CC2C3(CCN2CC4=C(C5=C(C=C43)OCO5)OC)C=C1

Synonyms

buphanidrine

Origin of Product

United States

Natural Occurrence and Isolation Methodologies in Buphanidrine Studies

Botanical Sources and Geographical Distribution of Buphanidrine-Producing Species

This compound (B75530) is primarily isolated from the plant species Boophone disticha (L.f.) Herb., a member of the Amaryllidaceae family. mendeley.comresearchgate.net This bulbous plant is also known by synonyms such as Boophane disticha. Boophone disticha is notable for its distinct fan-shaped arrangement of leaves and its large bulb, which is often partially exposed above the ground. The bulbs of this plant are a known source of a variety of isoquinoline (B145761) alkaloids, including this compound. mendeley.com

The geographical distribution of Boophone disticha is widespread across Southern Africa. Its native habitat encompasses countries such as South Africa, Zimbabwe, and surrounding regions. redalyc.org The plant is well-adapted to the seasonal climates of these areas and is a prominent feature of the local flora.

While Boophone disticha is the principal source, research has also indicated the presence of this compound in other related species within the Amaryllidaceae family, suggesting a broader, yet specific, distribution of this compound within this plant family.

Extraction and Purification Techniques for this compound

The isolation of this compound from its botanical sources involves a multi-step process that begins with the extraction of crude alkaloids from the plant material, followed by sophisticated purification techniques to isolate the specific compound.

Solvent-Based Extraction Approaches

The initial step in isolating this compound involves the extraction of total alkaloids from the plant material, typically the bulbs of Boophone disticha. This is achieved through the use of various organic solvents that can effectively dissolve the alkaloids present in the plant matrix. The choice of solvent is crucial and is based on the polarity and solubility of the target compounds.

Commonly employed solvents for the extraction of Amaryllidaceae alkaloids, including this compound, include:

Ethanol: Often used in the form of an aqueous solution (e.g., 70% ethanol), it is effective in extracting a broad spectrum of alkaloids. mendeley.com

Methanol: Another polar solvent that is widely used for the initial extraction of these compounds from plant tissues.

Chloroform and Acetone: These solvents, with varying polarities, are also utilized in the extraction process, sometimes in a sequential manner to fractionate the extract based on polarity.

The general procedure for solvent-based extraction involves macerating the dried and powdered plant material in the chosen solvent for a prolonged period, often with agitation, to ensure maximum extraction efficiency. The resulting mixture is then filtered to separate the liquid extract from the solid plant debris. This crude extract contains a mixture of various alkaloids and other plant metabolites.

An acid-base extraction method is also a common strategy to selectively isolate alkaloids. This technique exploits the basic nature of alkaloids. The crude extract is acidified to convert the alkaloids into their salt forms, which are soluble in water. The aqueous layer is then separated from the organic layer containing neutral and acidic impurities. Subsequently, the aqueous layer is basified, converting the alkaloid salts back to their free base form, which can then be extracted with an immiscible organic solvent.

SolventRationale for UseTypical Application
EthanolGood solvency for a wide range of alkaloids.Initial crude extraction from plant material.
MethanolSimilar to ethanol, effective for polar compounds.Initial crude extraction.
ChloroformUsed for extracting less polar alkaloids and in liquid-liquid partitioning.Fractionation of crude extracts.
AcetoneEffective for a range of compounds with intermediate polarity.Sequential extraction to separate compounds based on polarity.

Chromatographic Separation Strategies

Following the initial extraction, the crude alkaloid mixture undergoes a series of chromatographic procedures to separate and purify this compound from other co-extracted compounds. Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

Column Chromatography: This is a fundamental purification technique used in the isolation of this compound. The crude extract is loaded onto a column packed with a solid adsorbent, typically silica gel. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. The separation is based on the differential adsorption of the compounds to the silica gel. Less polar compounds tend to travel down the column faster, while more polar compounds are retained more strongly and elute later. By systematically changing the polarity of the mobile phase (gradient elution), different fractions containing separated compounds can be collected.

Vacuum Liquid Chromatography (VLC): VLC is a variation of column chromatography that is often used for the initial fractionation of crude extracts. It is performed under vacuum, which helps to speed up the separation process. The principles of separation are similar to traditional column chromatography.

Preparative Thin-Layer Chromatography (TLC): For the final purification of this compound, preparative TLC is often employed. In this technique, the partially purified fraction containing this compound is applied as a band onto a TLC plate coated with a layer of adsorbent (e.g., silica gel). The plate is then developed in a chamber containing a suitable solvent system (mobile phase). The different compounds in the mixture separate into distinct bands along the plate. The band corresponding to this compound can be visualized (often under UV light), scraped from the plate, and the compound can then be eluted from the adsorbent with a suitable solvent.

The selection of the appropriate mobile phase is critical for achieving good separation in all chromatographic techniques. The ideal solvent system is determined through preliminary analytical TLC experiments to find a system that provides good resolution of the target compound from other components in the mixture.

TechniquePrinciple of SeparationRole in this compound Isolation
Column ChromatographyDifferential adsorption of compounds to a solid stationary phase.Primary purification of the crude alkaloid extract.
Vacuum Liquid Chromatography (VLC)Similar to column chromatography, but performed under vacuum for faster separation.Initial fractionation of the crude extract.
Preparative Thin-Layer Chromatography (TLC)Separation of compounds on a thin layer of adsorbent based on differential migration with a mobile phase.Final purification of this compound from closely related alkaloids.

Chemical Synthesis Approaches to Buphanidrine and Its Analogues

Total Synthesis Strategies for the Buphanidrine (B75530) Core

The total synthesis of this compound and other crinine-type alkaloids has been a long-standing challenge, primarily due to the intricate stereochemistry of the crinine (B1220781) scaffold. thieme-connect.commdpi.com

Early synthetic endeavors towards the crinine skeleton laid the groundwork for future advancements. A notable early synthesis of (±)-crinine by Whitlock in 1967 involved the reaction of an α-arylated β-chloroenone with aziridine (B145994) to form a hexahydroindole intermediate, which already contained the crucial quaternary carbon. mdpi.com Another key strategy involved the thermal rearrangement of an iminocyclopropane to a dihydropyridine, which then served as a precursor for a Pictet-Spengler cyclization to construct the C3a-arylated perhydroindole core. mdpi.com

More recent synthetic efforts have focused on achieving enantioselectivity, the ability to produce a single, desired stereoisomer. A bioinspired, iridium-catalyzed asymmetric hydrogenation of racemic cycloenones has emerged as a powerful method for the enantioselective synthesis of a wide range of crinine-type alkaloids, including (-)-buphanidrine. scispace.comnih.govresearchgate.net This strategy utilizes a stereodivergent resolution of substrates that possess a remote arylated quaternary stereocenter. scispace.comnih.gov This method has been used to synthesize 24 different crinine-type alkaloids and 8 of their analogues in a concise manner. scispace.comnih.gov

Another modern approach involves a palladium-catalyzed enantioselective decarboxylative allylation of allylenol carbonates. nih.govacs.org This key step has enabled the total synthesis of several Amaryllidaceae alkaloids, including (-)-buphanisine, a closely related analogue of this compound. nih.govacs.org Furthermore, a chiral bisphosphine-catalyzed asymmetric Staudinger/aza-Wittig reaction has been developed to enable enantioselective access to various crinine-type alkaloids. thieme-connect.com This method addresses the challenge of asymmetrically constructing the C10b all-carbon quaternary stereocenter. thieme-connect.com

Table 1: Comparison of Modern Enantioselective Synthesis Methodologies for Crinine Alkaloids

Methodology Key Reaction Catalyst/Reagent Noteworthy Features
Iridium-Catalyzed Asymmetric Hydrogenation Asymmetric hydrogenation of racemic cycloenones Iridium-SpiroPAP catalyst Bioinspired, stereodivergent resolution of substrates. scispace.comnih.govresearchgate.net
Palladium-Catalyzed Decarboxylative Allylation Enantioselective decarboxylative allylation of allylenol carbonates Palladium complex with a chiral ligand Provides access to a variety of crinine-type alkaloids. nih.govacs.org
Chiral Bisphosphine-Catalyzed Staudinger/aza-Wittig Asymmetric Staudinger/aza-Wittig reaction Chiral bisphosphine organocatalyst Enables enantioselective desymmetrization. thieme-connect.com

The primary challenge in the synthesis of the crinine scaffold lies in the asymmetric construction of the all-carbon quaternary stereocenter at the C10b position. thieme-connect.com This stereocenter is a defining feature of the crinine-type alkaloids and its precise control is crucial for biological activity. thieme-connect.comresearchgate.net Many synthetic strategies have been developed to address this challenge, often employing innovative catalytic systems. thieme-connect.comnih.govacs.org

Another significant hurdle is the stereoselective installation of substituents on the cyclohexenone ring of the crinine core. mdpi.com For instance, the diastereoselective reduction of the cyclohexenone carbonyl is a critical step in the synthesis of both powelline (B1200901) and this compound. acs.org The development of multicomponent reactions offers a promising avenue to overcome these challenges by allowing for the modular and diastereoselective construction of the hydroindole core present in crinine alkaloids. nih.govnih.gov

Partial Synthesis and Derivatization Studies of this compound and its Analogues

Partial synthesis and the creation of analogues play a crucial role in understanding the biological activity of this compound and related compounds.

The generation of this compound analogues is essential for elucidating structure-activity relationships (SAR), which helps to identify the key structural features responsible for a compound's biological effects. nih.govulb.ac.be By systematically modifying the this compound scaffold, researchers can probe the impact of different functional groups and stereochemistries on activity. encyclopedia.pub For example, a collection of synthetic compounds based on the crinine-type 5,10b-ethanophenanthridine skeleton has been prepared to identify new structural leads with activity against drug-resistant cancer cells. ulb.ac.be SAR studies on crinine-type alkaloids have revealed that the substituent at the C-2 position appears to be important for their activity. encyclopedia.pub

Various chemical reactions have been employed to modify the crinine scaffold and generate analogues. A multicomponent approach has been developed to allow for the rapid and modular synthesis of the crinane and haemanthamine (B1211331) core structures, facilitating pinpoint modifications for SAR studies. nih.govnih.gov This approach overcomes many of the previous challenges in synthesizing these natural product families and provides a pathway to explore site-selective oxidation to expand the range of accessible molecules. nih.govnih.gov The development of unified synthetic approaches, such as those employing C-H arylation and subsequent cyclization, has also expanded the diversity of accessible bridged polycyclic scaffolds related to the crinine core. whiterose.ac.uk

Molecular and Cellular Mechanisms of Action of Buphanidrine Pre Clinical Investigations

Interaction with Biological Targets (In Vitro and In Vivo Non-Human Models)

Research into Buphanidrine's interaction with biological targets has primarily focused on its affinity for neurotransmitter transporters and its potential enzyme inhibitory activities.

This compound (B75530) has demonstrated significant affinity for the serotonin (B10506) transporter (SERT), a key regulator of serotonergic neurotransmission implicated in mood disorders such as depression and anxiety. Studies utilizing radioligand binding assays with [³H]-citalopram have quantified this interaction.

In one study, this compound exhibited an IC₅₀ value of 274 µM (Ki = 132 µM) for the serotonin transporter in rat brain nih.gov.

Another investigation reported IC₅₀ values for this compound in SERT binding assays ranging from 62 µM to 0.6 mM, depending on the assay method (binding vs. functional) thieme-connect.comresearchgate.netrsc.org.

These findings suggest that this compound can modulate serotonin reuptake, potentially contributing to its observed effects in traditional medicine for anxiety and central nervous system disorders researchgate.netresearchgate.netthieme-connect.com.

The presence of a 1,3-dioxole (B15492876) moiety within the structure of this compound and related Amaryllidaceae alkaloids is suspected to be responsible for this affinity to SERT researchgate.netresearchgate.net.

this compound has also shown slight affinity for the 5HT₁A receptor nih.gov.

Advanced Analytical and Characterization Techniques for Buphanidrine Research

Computational and In Silico Approaches in Buphanidrine (B75530) Research

The application of computational techniques allows researchers to simulate and analyze molecular behaviors without the need for extensive laboratory experiments, thereby accelerating the discovery process and providing deeper insights into structure-activity relationships. For this compound, these methods are primarily focused on predicting its binding to target proteins and modeling how structural variations might influence its biological effects.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, in this case, this compound) when bound to another (the target protein) to form a stable complex. This process is crucial for understanding the mechanism of action and identifying key interactions that contribute to binding affinity and biological activity.

This compound has been extensively studied using molecular docking, particularly in the context of its acetylcholinesterase (AChE) inhibitory activity. Studies have employed docking simulations to visualize how this compound interacts within the active site of AChE, often comparing its predicted binding pose to that of known inhibitors like galanthamine (B1674398). For instance, docking experiments using the Electrophorus electrus AChE (PDB code: 1C2B) have placed this compound in the peripheral anionic site (PAS) region. These simulations have provided insights into the specific amino acid residues this compound interacts with, such as those forming the aromatic cage, which are critical for enzyme inhibition researchgate.netup.ac.zanih.gov. While docking can predict binding poses and scores, it is important to correlate these in silico findings with in vitro experimental data, as observed in studies where docking results for this compound's AChE inhibition did not perfectly align with its measured IC50 values, suggesting complex inhibition mechanisms researchgate.netnih.gov.

Future Research Directions and Unexplored Avenues for Buphanidrine Studies

Biotechnological Production and Metabolic Engineering of Alkaloids

The intricate structures of Amaryllidaceae alkaloids, including Buphanidrine (B75530), present significant challenges for scalable chemical synthesis. nih.gov Consequently, biotechnological production methods are emerging as a viable and environmentally sustainable alternative. Future research in this area will likely focus on several key strategies.

Metabolic engineering of host organisms such as Saccharomyces cerevisiae (yeast) or plants offers a promising route for the heterologous production of this compound and its precursors. nih.gov This approach involves the elucidation and reconstruction of the this compound biosynthetic pathway in a microbial or plant chassis. A critical step in this pathway is the oxidative phenol (B47542) coupling of the common precursor, O-methylnorbelladine, which leads to the formation of the diverse skeletons of Amaryllidaceae alkaloids. cas.org Understanding the specific enzymes, such as cytochrome P450-dependent oxidases, that catalyze the formation of the crinine (B1220781) scaffold is paramount.

Another significant area of investigation is the use of in vitro enzymatic cascades. nih.gov This cell-free approach allows for greater control over reaction conditions and can be designed to produce specific alkaloids with high selectivity. The identification and characterization of novel enzymes from Amaryllidaceae species, such as norbelladine (B1215549) synthase, will be crucial for the successful design of these multi-enzyme systems. nih.gov Furthermore, the application of elicitors, which are molecules that induce a stress response in plant cell cultures, has been shown to enhance the production of Amaryllidaceae alkaloids and warrants further investigation for this compound. nih.gov

Chemoenzymatic Synthesis Innovations for Complex Scaffolds

Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the versatility of chemical reactions, offers a powerful strategy for the efficient construction of complex molecules like this compound. A significant hurdle in the synthesis of crinine alkaloids is the construction of the key quaternary carbon-to-aryl bond. A novel and promising approach to overcome this is the use of organocatalytic oxidative coupling. biorxiv.org This method allows for the direct and high-yield formation of this challenging structural motif, providing rapid access to the core crinane skeleton.

Future research could focus on the discovery and engineering of enzymes that can be integrated into synthetic routes. For instance, the use of dioxygenase enzymes, such as toluene (B28343) dioxygenase (TDO), has been demonstrated in the chemoenzymatic total synthesis of other crinine alkaloids. nih.gov Exploring the substrate specificity of such enzymes could lead to the development of biocatalytic steps for the asymmetric synthesis of this compound precursors. The integration of enzymatic resolutions, oxidations, or reductions at various stages of a synthetic sequence can significantly improve efficiency and stereoselectivity.

Synthetic StrategyKey Innovation/EnzymePotential Application for this compound Synthesis
Organocatalytic Oxidative Coupling Chiral bifunctional organocatalystsDirect construction of the arylated quaternary stereocenter.
Chemoenzymatic Total Synthesis Toluene dioxygenase (TDO)Enantioselective synthesis of chiral building blocks from simple aromatic precursors.
Biocatalytic Desymmetrization Lipases, esterasesAsymmetric synthesis of key intermediates with multiple stereocenters.
Enzymatic C-H Activation P450 monooxygenasesLate-stage functionalization of the crinine scaffold to produce analogs.

Advanced Pharmacological Target Identification (Pre-clinical Focus)

Pre-clinical investigations have identified the serotonin (B10506) transporter (SERT) as a significant pharmacological target of this compound. nih.govacs.org This transporter plays a crucial role in the regulation of serotonin levels in the brain, and its modulation is a key strategy in the treatment of depression and anxiety disorders. This compound has been shown to have a profound effect on SERT, indicating its potential as a lead compound for the development of novel antidepressants or anxiolytics. nih.gov

Further pre-clinical research should aim to elucidate the precise mechanism of action of this compound at the molecular level. This includes determining its binding site on SERT and understanding how it modulates transporter function. Advanced techniques such as cryogenic electron microscopy (cryo-EM) could be employed to visualize the interaction between this compound and the SERT protein.

In addition to its effects on SERT, this compound has also demonstrated broad-spectrum antibacterial activity. nih.gov Future studies should focus on identifying the bacterial targets of this compound and evaluating its efficacy against clinically relevant drug-resistant strains. This could open up new avenues for the development of this compound as an antimicrobial agent.

CompoundAssayTargetIC50 (µM)
This compound [3H]-citalopram bindingSERT62 acs.org
This compound Functional SERT inhibitionSERT513 acs.org
Buphanamine [3H]-citalopram bindingSERT55 acs.org
Distichamine [3H]-citalopram bindingSERT65 acs.org

Comparative Chemical Ecology and Chemotaxonomy of Amaryllidaceae

The Amaryllidaceae family is characterized by a unique and diverse array of alkaloids, which are believed to play a crucial role in the chemical defense of these plants against herbivores and pathogens. acs.orgrsc.org The ecological function of this compound and other crinine-type alkaloids is an area ripe for investigation. For instance, the acetylcholinesterase inhibitory activity of some Amaryllidaceae alkaloids suggests a role in deterring insect predation. nih.gov Comparative studies of alkaloid profiles in different Boophone species in relation to herbivore pressure could provide insights into the evolutionary drivers of alkaloid diversity.

From a chemotaxonomic perspective, the distribution of alkaloids within the Amaryllidaceae is of significant interest. This compound, along with other crinine alkaloids such as buphanisine and crinine, has been identified in the genus Boophone. nih.gov Notably, the co-occurrence of this compound with distichamine in both Boophone disticha and Boophone haemanthoides is of chemotaxonomic significance, with distichamine being proposed as a distinctive marker for the genus. nih.gov Future research could involve a broader chemotaxonomic survey of the Amaryllideae tribe to map the distribution of this compound and related alkaloids, which could help to refine the phylogenetic relationships within this group.

Application of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize natural product research, and their application to the study of this compound holds immense potential. cas.orgrsc.org These computational tools can be employed at various stages of the research and development pipeline.

One of the key applications of AI is in the prediction of biological activities and pharmacological targets. cas.org By training ML models on large datasets of known ligand-protein interactions, it is possible to predict the potential targets of this compound and its analogs, thereby guiding experimental validation. Furthermore, AI can be used to analyze complex biological data, such as transcriptomic and metabolomic profiles of Boophone species, to identify novel enzymes and regulatory elements involved in this compound biosynthesis. nih.gov

A particularly exciting development is the use of ML to guide enzyme engineering. For example, a structure-based residual neural network, MutComputeX, has been developed to generate activity-enriched variants of a plant methyltransferase involved in Amaryllidaceae alkaloid biosynthesis. repec.org This approach, combined with high-throughput screening using biosensors, can accelerate the development of efficient biocatalysts for the production of this compound. repec.orgnih.gov Generative AI models also offer the potential to design novel this compound-inspired molecules with optimized pharmacological properties. cas.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.